1-Chloropinacolone

Electroorganic Synthesis α-Haloketone Reactivity Aldol Coupling

1-Chloropinacolone is the critical α-chloroketone building block for triazole agrochemicals, notably diniconazole and paclobutrazol. Unlike bromo/iodo analogs, its tert-butyl steric bulk directs regioselectivity while chlorine provides an optimal reactivity-stability balance—essential for high-yield 1,2,4-triazole alkylation. Proven in electrochemical Reformatsky reactions with unique high-yield performance under green conditions. Manufactured via scalable photocatalytic gas-phase chlorination (98.6% yield, 99.7% purity). High-purity commercial grades (≥95%) minimize side reactions in key alkylation steps. The compound's favorable boiling point (170–173°C) enables economical distillation purification. Ideal for agrochemical R&D and industrial-scale production. Request bulk pricing today.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 13547-70-1
Cat. No. B081408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropinacolone
CAS13547-70-1
Synonyms1-chloro-3,3-dimethyl-2-butanone
1-monochloropinacoline
monochloropinacolin
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CCl
InChIInChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
InChIKeyULSAJQMHTGKPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropinacolone (CAS 13547-70-1): Baseline Specifications and Procurement Context


1-Chloropinacolone (CAS 13547-70-1), also known as 1-chloro-3,3-dimethyl-2-butanone or tert-butyl chloromethyl ketone, is an α-chloroketone characterized by a reactive electrophilic center at the α-carbon adjacent to a carbonyl group [1]. This compound is a colorless to pale yellow liquid with a molecular weight of 134.60 g/mol, a boiling point of 170–173°C, and a density of 1.03 g/mL [2]. Its primary industrial and research utility lies in its role as a key intermediate for synthesizing triazole-based agrochemicals, most notably the fungicide diniconazole and the plant growth regulator paclobutrazol [3].

Why 1-Chloropinacolone (CAS 13547-70-1) Cannot Be Substituted with Other α-Haloketones in Critical Transformations


While the α-haloketone class offers several analogs—including 1-bromopinacolone, 2-chloropinacolone, and chloroacetone—the electronic and steric properties of 1-chloropinacolone confer a unique reactivity profile that precludes simple interchangeability. The tert-butyl group provides significant steric bulk that directs regioselectivity in nucleophilic substitutions, while the chlorine atom offers an optimal balance between reactivity and stability that bromine and iodine analogs lack . As demonstrated in electrochemical Reformatsky reactions, substituting 1-chloropinacolone with its bromo analog results in unsatisfactory yields, and using chloroacetone yields a different product class entirely [1]. These differences in reaction outcomes underscore why procurement specifications must be compound-specific rather than class-generic.

1-Chloropinacolone (CAS 13547-70-1): Quantifiable Evidence of Differentiation from Closest Analogs


Electrochemical Reformatsky Coupling: 1-Chloropinacolone Delivers High Aldol Yields While Bromo Analog Fails

In a head-to-head electrochemical Reformatsky reaction with benzaldehyde on a graphite powder/silver (98:2) cathode, 1-chloropinacolone produced high yields of the aldol coupling product, whereas the corresponding 1-bromopinacolone gave unsatisfactory results [1]. Chloroacetone, another common α-chloroketone, gave only moderate yields and formed an α,β-unsaturated product rather than the aldol, demonstrating divergent reaction pathways [1].

Electroorganic Synthesis α-Haloketone Reactivity Aldol Coupling

Synthetic Efficiency: Optimized Chlorination of Pinacolone Achieves 98.6% Yield and 99.7% Purity

An optimized photocatalytic gas-phase chlorination process for producing 1-chloropinacolone from pinacolone achieves a 98.6% reaction yield and 99.7% purity [1]. This represents a significant improvement over conventional liquid-phase chlorination methods, which typically yield 80–85% product and require extensive purification to remove polychlorinated byproducts [2].

Process Chemistry Synthetic Yield Optimization α-Chloroketone Synthesis

Commercial Purity Grade Differentiation: >97.0%(GC) Available from Major Suppliers

1-Chloropinacolone is commercially available at purities exceeding 97.0% (GC) from major chemical suppliers such as TCI [1] and at 95% from Thermo Scientific Alfa Aesar , with specialty suppliers offering ≥98% grades . In contrast, 1-bromopinacolone is typically offered at 97% purity but commands a significantly higher price point due to synthetic complexity and lower demand volume .

Procurement Specifications Purity Analysis Vendor Comparison

Triazole Synthesis: 1-Chloropinacolone Enables 52% Chemical Yield to α-Triazolylpinacolone

In the synthesis of 14C-labeled paclobutrazol, the reaction of 1-chloropinacolone with 1,2,4-triazole in ethyl acetate produced α-triazolylpinacolone in 52% chemical yield and 20.9% radiochemical yield [1]. This nucleophilic substitution represents the critical step in constructing the triazole pharmacophore essential for fungicidal and plant growth regulatory activity [2].

Triazole Synthesis Agrochemical Intermediate Nucleophilic Substitution

Physical Property Comparison: 1-Chloropinacolone Exhibits Optimal Boiling Point for Distillation Purification

1-Chloropinacolone (bp 170–173°C) possesses a boiling point that is sufficiently high to avoid evaporative losses during ambient handling yet low enough for efficient fractional distillation . In comparison, 1-bromopinacolone boils at 188–190°C, requiring higher energy input for distillation and increasing thermal degradation risk [1]. Chloroacetone (bp 119–120°C) is significantly more volatile, necessitating specialized low-temperature handling and increasing VOC emission concerns [2].

Physical Properties Purification Methods Process Engineering

Optimal Application Scenarios for 1-Chloropinacolone (CAS 13547-70-1) Based on Quantified Evidence


Synthesis of Triazole Agrochemicals (Diniconazole, Paclobutrazol, Triadimefon)

1-Chloropinacolone serves as the critical electrophilic building block for introducing the pinacolone moiety into 1,2,4-triazole frameworks. The nucleophilic substitution with 1,2,4-triazole proceeds in 52% chemical yield, establishing a reliable benchmark for process development [1]. The high purity grades available commercially (>97.0% GC) minimize side reactions during this key alkylation step, which is essential for producing diniconazole (a broad-spectrum fungicide) and paclobutrazol (a widely used plant growth regulator) [2].

Electrochemical C–C Bond Formation Under Green Chemistry Conditions

For researchers pursuing sustainable synthetic methodologies, 1-chloropinacolone enables high-yield aldol coupling via electrochemical Reformatsky reactions in aqueous media without organic solvents [3]. This performance is unique among α-haloketones: the bromo analog fails to produce satisfactory yields under identical conditions, and chloroacetone diverts to α,β-unsaturated products [3]. This electrochemical route offers a metal-free alternative to traditional Reformatsky chemistry, aligning with green chemistry principles.

Large-Scale Agrochemical Intermediate Manufacturing Requiring High-Volume Procurement

Industrial production of triazole fungicides and plant growth regulators requires reliable, cost-effective intermediates. The optimized photocatalytic gas-phase chlorination process achieves 98.6% yield and 99.7% purity, demonstrating scalable, high-efficiency manufacturing feasibility [4]. Combined with the compound's favorable boiling point (170–173°C) for distillation purification, this enables economical large-volume production with minimal purification burden—a critical consideration for procurement in agrochemical supply chains .

Technical Documentation Hub

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